molecular formula C16H11FN2O2 B5559592 (4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

Cat. No. B5559592
M. Wt: 282.27 g/mol
InChI Key: CSZLCJQXYHTYFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorine-containing pyrazole derivatives involves various chemical reactions, starting from basic raw materials to the final compound. These synthesis procedures typically include condensation reactions, the use of oxidizing agents, and sometimes, microwave-assisted synthesis for efficiency and regioselectivity. For instance, a regioselective synthesis method reported involves 1,3-dipolar cycloaddition reactions of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones (Alizadeh et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the compound of interest, has been characterized using various spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These studies reveal the geometric parameters, bond lengths, angles, and confirm the regioselectivity of the synthesis process. For example, one study employed X-ray diffraction to determine the molecular structure of a related compound, providing insights into its stereochemistry and confirming the expected structure (Cao et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions based on their functional groups. These reactions include further substitution reactions, cycloadditions, and the formation of Schiff bases when reacted with aldehydes or ketones. The presence of the fluorine atom and the hydroxyphenyl group in these compounds plays a crucial role in their reactivity and the type of reactions they can undergo.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, depend on their specific chemical structure. The presence of substituents like the fluorophenyl group influences these properties by affecting the molecule's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of "(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone" and similar compounds include their reactivity towards various reagents, stability under different conditions, and their acidity or basicity. The electronic structure, including the distribution of electrons across the molecule, influences its reactivity and interactions with biological targets.

Scientific Research Applications

Antimycobacterial and Antimicrobial Activity

Compounds structurally related to (4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone have been investigated for their antimycobacterial and antimicrobial properties. For instance, novel derivatives synthesized through the reaction of chalcones with phenyl hydrazide exhibited significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds in treating bacterial infections (Ali & Yar, 2007). Additionally, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and displayed promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Gadakh et al., 2010).

Synthetic Applications

The synthesis of (4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone derivatives has been achieved through various methodologies, highlighting their versatility in organic synthesis. A notable approach involves the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition reaction, demonstrating an efficient pathway to these compounds (Alizadeh et al., 2015). This method underscores the synthetic utility of these compounds in the development of new chemical entities.

Antifungal and Antitumour Activity

Further research has explored the antifungal and antitumor potential of these compounds. For example, fluoro substituted pyrazolyl benzoxazoles have been evaluated for their biological activity, with some derivatives showing promising antifungal properties (Jadhav et al., 2015). Additionally, certain derivatives have demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating their potential application in cancer therapy (Tang & Fu, 2018).

properties

IUPAC Name

(4-fluorophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-11-7-5-10(6-8-11)16(21)13-9-18-19-15(13)12-3-1-2-4-14(12)20/h1-9,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZLCJQXYHTYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

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